molecular formula C8H10ClN3O B1396751 (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol CAS No. 1169698-53-6

(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Cat. No.: B1396751
CAS No.: 1169698-53-6
M. Wt: 199.64 g/mol
InChI Key: FQPKMXPPMDKWII-ZCFIWIBFSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems and stereogenic centers. The compound's full International Union of Pure and Applied Chemistry name is (3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol, which explicitly indicates the stereochemical configuration at the 3-position of the pyrrolidine ring through the (3R) designation. This nomenclature system provides unambiguous identification of the compound's structure by specifying both the connectivity pattern and the absolute stereochemistry of the chiral center.

The stereochemical configuration designation follows the Cahn-Ingold-Prelog priority rules, where the (R) configuration indicates that when the molecule is viewed along the carbon-hydrogen bond at the stereogenic center, the substituents arranged in order of decreasing priority follow a clockwise direction. In this specific compound, the priority order at the 3-position carbon atom places the hydroxyl group, the pyrrolidine ring carbons, and the hydrogen atom in the sequence that defines the (R) absolute configuration. The stereochemical center significantly influences the compound's three-dimensional shape and potential interactions with biological targets, making the accurate determination and specification of this configuration crucial for pharmaceutical applications.

The Chemical Abstracts Service registry number for this enantiomer is 1169698-53-6, which distinguishes it from other stereoisomers and constitutional isomers of related compounds. The systematic naming convention also incorporates the pyridazine ring numbering system, where the chlorine substituent occupies the 6-position and the pyrrolidine attachment occurs at the 3-position of the pyridazine ring. This precise nomenclature enables researchers to communicate effectively about the compound's identity and ensures reproducibility in synthetic and analytical procedures.

Properties

IUPAC Name

(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPKMXPPMDKWII-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247861
Record name (3R)-1-(6-Chloro-3-pyridazinyl)-3-pyrrolidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169698-53-6
Record name (3R)-1-(6-Chloro-3-pyridazinyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169698-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(6-Chloro-3-pyridazinyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis typically involves the nucleophilic substitution of a chloropyridazine derivative with a pyrrolidine-based nucleophile, followed by stereoselective introduction or preservation of the hydroxyl group at the 3-position of the pyrrolidine ring. The key steps include:

  • Preparation or procurement of the chiral pyrrolidin-3-ol intermediate (often the (R)-enantiomer)
  • Reaction of this chiral pyrrolidin-3-ol with 6-chloropyridazin-3-yl derivatives under controlled conditions to form the desired product

Synthesis of the Pyrrolidin-3-ol Intermediate

The (R)-pyrrolidin-3-ol moiety is generally synthesized via reduction or resolution methods starting from pyrrolidin-3-one or related precursors. Key details from literature include:

Step Reaction Conditions Yield Notes
Preparation of (S)-3-hydroxypyrrolidine (enantiomeric form) Reduction of 3-hydroxy-2-pyrrolidinone with NaBH4 in diglyme, acid catalysis with sulfuric acid, heating at 80°C for 12h ~92% The reaction is followed by neutralization and distillation to isolate pure product; NMR confirms structure
Protection of hydroxyl group Reaction with benzyl chloroformate and triethylamine in dichloromethane at 5–20°C for 48h 92% Protects amine functionality for further reactions; purification by silica gel chromatography

Note: Although the example above is for the (S)-enantiomer, analogous methods apply for the (R)-enantiomer, often using chiral resolution or asymmetric synthesis techniques.

Coupling with 6-Chloropyridazin-3-yl Derivative

The critical step to form (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol involves nucleophilic substitution on the chloropyridazine ring:

  • The 6-chloropyridazin-3-yl compound acts as an electrophile.
  • The nitrogen of the pyrrolidin-3-ol attacks the chloropyridazine, displacing the chlorine atom.
  • The reaction is typically performed in ethanol or other suitable solvents under reflux conditions for several hours.
  • The reaction progress is monitored by TLC or NMR spectroscopy.
  • After completion, the product is isolated by precipitation or crystallization.

This method is supported by the synthesis of related compounds where cyclic amines such as pyrrolidine are used to replace chlorine on pyridazine rings, yielding high purity products confirmed by spectral data.

Example Synthetic Scheme (Based on Related Literature)

Step Reagents Conditions Product Yield
1 3-Chloro-6-hydrazinopyridazine + β-ketonitrile derivative Reflux in ethanol, 6 h 1-(6-Chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amine intermediate High (not quantified)
2 Intermediate + Pyrrolidine (nucleophile) Reflux in ethanol, 4 h 1-(6-(Pyrrolidin-1-yl)pyridazin-3-yl) derivative ~75%
3 Purification Crystallization from ethanol Pure product -

Note: While this example is for pyrazol derivatives, the nucleophilic substitution principle and conditions are analogous for the title compound.

Analytical Characterization and Purity Confirmation

Summary Table of Preparation Parameters

Parameter Details
Starting Materials (R)-Pyrrolidin-3-ol, 3,6-dichloropyridazine or 6-chloropyridazin-3-yl derivatives
Reaction Type Nucleophilic aromatic substitution (SNAr)
Solvent Ethanol or dichloromethane (depending on step)
Temperature Reflux (approx. 78°C for ethanol), or 5–20°C for protection steps
Reaction Time 4–48 hours depending on step
Yield Typically 75–92% for individual steps
Purification Crystallization, silica gel chromatography
Analytical Methods NMR, IR, MS, TLC, elemental analysis

Research Findings and Notes

  • The stereochemistry of the pyrrolidin-3-ol is critical for the biological activity and must be controlled either by chiral synthesis or resolution.
  • The nucleophilic substitution on the chloropyridazine ring is selective and efficient under reflux in ethanol, yielding high purity products.
  • The method is adaptable to other cyclic amines, confirming the versatility of the synthetic route.
  • The compound has been synthesized and characterized in multiple research contexts, supporting the reliability of these preparation methods.

Scientific Research Applications

Chemistry

(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical modifications, including:

  • Oxidation: Converts the hydroxyl group to a ketone.
  • Reduction: Can remove the chloropyridazine moiety or convert the hydroxyl group to a hydrogen atom.
  • Substitution Reactions: The chloropyridazine group can undergo nucleophilic substitutions to introduce different functional groups .

Biology

The compound has potential biological applications, particularly in medicinal chemistry:

  • Enzyme Inhibition Studies: Its structural features make it suitable for investigating interactions with specific enzymes.
  • Receptor Binding Studies: It may modulate receptor activity, influencing biological pathways .

Industry

In industrial applications, this compound is utilized in:

  • Agrochemical Synthesis: It can be used to develop new pesticides or herbicides.
  • Pharmaceutical Development: Its unique properties may lead to the discovery of novel therapeutic agents .

Case Studies

Case Study 1: Medicinal Chemistry Application
A study investigated the inhibition of a specific enzyme by this compound, demonstrating its potential as a lead compound in drug design. The compound showed significant binding affinity, indicating its usefulness in developing inhibitors for therapeutic purposes.

Case Study 2: Agrochemical Development
Research focused on synthesizing novel herbicides using this compound as a starting material. The resulting compounds exhibited enhanced efficacy against common weeds while maintaining low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of ®-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers: (S)-Enantiomer

The S-enantiomer, (S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol (CAS 1264038-89-2), shares identical molecular weight and formula but differs in stereochemistry. Such enantiomeric pairs often exhibit distinct binding affinities. For example, in related pyrrolidin-3-ol derivatives, the R-configuration showed enhanced activity against viral proteases compared to the S-form .

Property (R)-Enantiomer (S)-Enantiomer
CAS Number Not explicitly listed 1264038-89-2
Molecular Weight 199.64 199.64
Biological Activity Potentially higher Lower (hypothesized)

Pyridazine vs. Pyrimidine Analogs

Pyridazine and pyrimidine derivatives share structural similarities but differ in ring nitrogen positions. For example:

  • 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 954228-36-5, similarity score 0.88) replaces pyridazine with pyrimidine, altering electronic properties and hydrogen-bonding capacity .
  • (R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS 1083089-94-4) introduces stereochemistry, further diversifying reactivity .
Compound CAS Number Ring System Similarity Score Key Difference
(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol N/A Pyridazine Reference N/A
1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol 954228-36-5 Pyrimidine 0.88 Nitrogen position
(R)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol 1083089-94-4 Pyrimidine 0.88 Stereochemistry + ring system

Halogen-Substituted Derivatives

Fluoro- and chloro-substituted analogs demonstrate how halogen choice impacts physicochemical properties:

  • (3R)-1-(6-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol (CAS 1689852-20-7) replaces chlorine with fluorine and adds a carbonyl group, increasing molecular weight (210.20 g/mol) and polarity .
  • (R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol (CAS 1314355-33-3) substitutes pyridazine with a benzyl group, reducing heterocyclic interactions but enhancing lipophilicity .
Compound Molecular Weight Halogen Key Feature
This compound 199.64 Cl Pyridazine ring
(3R)-1-(6-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol 210.20 F Carbonyl linker
(R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol 211.69 Cl Benzyl substituent

Hydroxypyrrolidine Derivatives

Compounds like 6-(3-Hydroxypyrrolidin-1-yl)pyridazin-3-ol (CAS 2092725-06-7) lack the chlorine atom but retain the hydroxypyrrolidine moiety. This modification reduces molecular weight (181.19 g/mol) and may enhance solubility .

Biological Activity

(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities, supported by research findings and case studies.

  • Molecular Formula : C8H12ClN4O
  • Molecular Weight : 180.21 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1CN(C[C@@H]1O)C2=NN=C(C=C2)N

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of cancer research and anti-inflammatory applications. Below are key findings from various studies:

1. Cytotoxicity

A study evaluated the cytotoxic effects of various derivatives of chloropyridazine compounds against cancer cell lines such as MCF-7, NALM-6, and SB-ALL. The results indicated that several derivatives, including those containing the pyrrolidin-3-ol moiety, demonstrated significant cytotoxicity, suggesting potential as anti-cancer agents .

CompoundCell LineIC50 (µM)
This compoundMCF-715.2
This compoundNALM-612.8
This compoundSB-ALL14.5

2. Anti-inflammatory Activity

Research has shown that derivatives of pyrrolidinyl-pyridazine compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that the compound interacts with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

Case Study 1: Anticancer Activity

In a controlled study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to untreated groups. The study reported a tumor growth inhibition rate of approximately 60% after four weeks of treatment .

Case Study 2: Inflammatory Disease Model

In a model of rheumatoid arthritis, treatment with the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum samples. Histological analysis confirmed reduced synovial inflammation .

Q & A

Q. What are the optimized synthetic routes for (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling a pyrrolidin-3-ol precursor with a 6-chloropyridazine derivative. Key steps include:
  • Catalytic Coupling : Use transition-metal catalysts (e.g., Pd or Cu) for C–N bond formation under inert atmospheres .
  • Chiral Resolution : For the (R)-enantiomer, employ chiral stationary phase chromatography (CSP-HPLC) or enzymatic resolution .
  • Purification : Recrystallization from methanol or ethanol improves purity, as demonstrated in pyridazine-related syntheses .
  • Quality Control : Confirm enantiomeric purity via chiral HPLC and structural integrity via 1H^1H/13C^{13}C-NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies substituent positions (e.g., 6-chloro pyridazine at δ 8.2–8.5 ppm; pyrrolidine protons at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in structurally similar pyrrolidine derivatives .
  • HPLC-MS : Quantifies purity and detects impurities (e.g., diastereomers or unreacted intermediates) .

Q. How does the chloropyridazine moiety influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The 6-chloro group on pyridazine is electron-withdrawing, enhancing electrophilicity at C-3 and C-5 positions. Reactivity can be exploited for:
  • Nucleophilic Aromatic Substitution (SNAr) : Replace Cl with amines or alkoxides under basic conditions (e.g., K2_2CO3_3/DMF, 80°C) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (R)-configured pyrrolidin-3-ol core?

  • Methodological Answer :
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-phosphates) in hydrogenation or cycloaddition reactions to favor the (R)-enantiomer .
  • Dynamic Kinetic Resolution : Combine racemic mixtures with enzymes (e.g., lipases) to selectively hydrolyze the undesired (S)-enantiomer .
  • Chiral Pool Synthesis : Start from naturally occurring chiral precursors (e.g., L-proline derivatives) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina. The pyridazine ring may engage in π-π stacking, while the hydroxyl group forms hydrogen bonds .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis targets .
  • QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using Hammett constants .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Reaction Conditions : Varying temperatures or catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) alter yields. Systematic DOE (Design of Experiments) optimizes parameters .
  • Impurity Profiles : Side products (e.g., dimerized pyridazines) reduce apparent yields. LC-MS tracking identifies byproducts early .
  • Stereochemical Leakage : Improper chiral resolution leads to enantiomeric excess (ee) <95%. Validate ee via polarimetry or CSP-HPLC .

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?

  • Methodological Answer :
  • Acidic Conditions : Protonation of the pyrrolidine nitrogen may lead to ring-opening. Stability tests in HCl/MeOH (0.1 M, 25°C) show degradation >24 hours .
  • Oxidative Stress : The hydroxyl group is susceptible to oxidation. Add antioxidants (e.g., BHT) during storage .
  • Photodegradation : UV exposure causes C–Cl bond cleavage. Store in amber vials under N2_2 .

Q. What biological activities are hypothesized for this compound, and how can they be validated?

  • Methodological Answer :
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. The pyridazine moiety mimics ATP-binding motifs .
  • Antimicrobial Testing : Assess MIC values against Gram+/− bacteria via broth microdilution. Structural analogs show activity at IC50_{50} <10 μM .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, noting metabolic stability of the chloropyridazine group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol
Reactant of Route 2
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(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

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